N-(2-methoxyphenyl)-2-{[7-(3-{[(4-methoxyphenyl)methyl]carbamoyl}propyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}butanamide
Description
This compound features a complex heterocyclic scaffold with a [1,3]dioxolo[4,5-g]quinazolin-8-one core, a sulfanyl-linked butanamide side chain, and two methoxyphenyl substituents. The dioxoloquinazolin moiety contributes to its planar aromatic structure, while the sulfanyl bridge enhances molecular flexibility. The 2-methoxyphenyl and 4-methoxyphenylmethyl carbamoyl groups introduce steric and electronic effects that influence binding interactions .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[[7-[4-[(4-methoxyphenyl)methylamino]-4-oxobutyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34N4O7S/c1-4-28(30(38)34-23-8-5-6-9-25(23)41-3)44-32-35-24-17-27-26(42-19-43-27)16-22(24)31(39)36(32)15-7-10-29(37)33-18-20-11-13-21(40-2)14-12-20/h5-6,8-9,11-14,16-17,28H,4,7,10,15,18-19H2,1-3H3,(H,33,37)(H,34,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAWVWXPDVIAPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1OC)SC2=NC3=CC4=C(C=C3C(=O)N2CCCC(=O)NCC5=CC=C(C=C5)OC)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-methoxyphenyl)-2-{[7-(3-{[(4-methoxyphenyl)methyl]carbamoyl}propyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}butanamide” typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the quinazolinone core.
- Introduction of the dioxolo group.
- Attachment of the methoxyphenyl and carbamoylpropyl groups.
- Final coupling with the butanamide moiety.
Industrial Production Methods
Industrial production of such complex compounds may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and reaction time. Advanced techniques like continuous flow chemistry and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
Synthesis of the Compound
The synthesis of N-(2-methoxyphenyl)-2-{[7-(3-{[(4-methoxyphenyl)methyl]carbamoyl}propyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}butanamide typically involves several steps:
- Formation of the Quinazoline Core : The quinazoline structure is synthesized through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : Methoxy groups and other substituents are introduced using standard organic synthesis techniques such as nucleophilic substitution and acylation.
- Final Coupling Reactions : The final product is obtained by coupling the synthesized intermediates.
Biological Activities
Research indicates that compounds with similar structures exhibit significant biological activities:
- Anticancer Activity : Quinazoline derivatives are known for their ability to inhibit key enzymes involved in cancer cell proliferation. For instance, studies have shown that related compounds can act as inhibitors of the epidermal growth factor receptor (EGFR), which is critical in various cancer types .
- Antimicrobial Activity : Some derivatives have demonstrated efficacy against bacterial strains by targeting microbial DNA gyrase, making them promising candidates for developing new antibiotics .
- Anti-inflammatory Effects : Compounds in this class have shown potential in reducing inflammation through various mechanisms, including inhibition of pro-inflammatory cytokines .
Case Studies and Research Findings
Several studies highlight the therapeutic potential of compounds related to this compound:
- In Vitro Studies : In vitro assays demonstrated that similar quinazoline derivatives exhibit cytotoxic effects on various cancer cell lines, suggesting their potential as anticancer agents .
- In Vivo Studies : Animal models have been used to evaluate the anti-inflammatory properties of related compounds, showing significant reductions in edema and pain .
- Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds may induce apoptosis in cancer cells through the activation of specific signaling pathways .
Potential Applications
Given its structural characteristics and biological activities, this compound holds promise for several applications:
- Drug Development : Its potential as an anticancer and antimicrobial agent makes it a candidate for further development into therapeutic drugs.
- Pharmaceutical Research : Ongoing research into its pharmacokinetics and toxicity profiles will be crucial for assessing its viability as a drug candidate.
Mechanism of Action
The mechanism of action of “N-(2-methoxyphenyl)-2-{[7-(3-{[(4-methoxyphenyl)methyl]carbamoyl}propyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}butanamide” likely involves interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The compound shares structural homology with several derivatives, differing primarily in substituents affecting bioactivity and physicochemical properties. Below is a comparative analysis:
Spectral and Computational Comparisons
Spectral Analysis
- NMR : Analogous compounds (e.g., ’s synthetic isomers) show conserved chemical shifts for the dioxoloquinazolin core (δ 7.05–8.32 ppm in ¹H-NMR; 15 signals in ¹³C-NMR), with variations in substituent-related peaks (e.g., furan protons at δ 6.2–7.4 ppm in ) .
- MS/MS Fragmentation : Molecular networking () clusters the target compound with analogs sharing the sulfanyl-dioxoloquinazolin backbone (cosine score >0.8), while benzimidazole-based derivatives () form separate clusters.
Computational Docking
- Hydrophobic Enclosure: The 4-methoxyphenyl group enhances binding affinity via hydrophobic interactions, as modeled in Glide XP (). Replacing it with cyclohexylamino () reduces affinity due to mismatched steric bulk .
- Tanimoto Coefficient : Structural similarity networks () group the target compound with derivatives sharing Murcko scaffolds (e.g., dioxoloquinazolin), but exclude benzimidazole analogs (Tanimoto <0.5).
Bioactivity and Functional Implications
- Anti-Inflammatory Potential: While direct data for the target compound is lacking, structurally related N-(substituted-phenyl)butanamides () exhibit anti-inflammatory activity (e.g., IC₅₀ = 17.00 μM for compound 2), suggesting similar modes of action .
- Bioactivity Clustering : Hierarchical clustering () links the target compound to HDAC inhibitors and kinase modulators, driven by its methoxyphenyl and carbamoyl groups, which mimic pharmacophores in SAHA-like drugs .
- Docking Variability: Minor substituent changes (e.g., furan vs. methoxyphenyl) alter binding pocket interactions, as seen in ’s enzyme-ligand docking studies.
Biological Activity
The compound N-(2-methoxyphenyl)-2-{[7-(3-{[(4-methoxyphenyl)methyl]carbamoyl}propyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}butanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a multi-functional structure that includes:
- A methoxyphenyl group : This moiety may enhance lipophilicity and biological activity.
- A quinazoline core : Known for various pharmacological properties, including anticancer and antimicrobial activities.
- Dioxole and sulfanyl groups : These components may contribute to the compound's reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C25H31N3O4S |
| Molecular Weight | 453.60 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
Anticancer Activity
Research indicates that compounds with similar structural features to This compound exhibit significant anticancer properties. For instance, quinazoline derivatives have been reported to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The compound's potential antimicrobial activity has also been explored. Similar derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. Studies suggest that the presence of the methoxy groups enhances the compound's ability to penetrate bacterial membranes .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may act as an inhibitor of critical enzymes involved in cancer cell proliferation or bacterial growth.
- Receptor Modulation : The compound could interact with specific receptors or proteins involved in signaling pathways that regulate cell survival and apoptosis.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Antimicrobial | Inhibition of bacterial growth | |
| Enzyme Inhibition | Potential inhibition of key enzymes |
Case Study 1: Anticancer Efficacy
A study investigating the anticancer efficacy of quinazoline derivatives found that compounds similar to This compound demonstrated IC50 values in the low micromolar range against various cancer cell lines. The mechanism was primarily through apoptosis induction via mitochondrial pathways .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of related compounds revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 62.5 µM against Mycobacterium tuberculosis. The study highlighted structure-activity relationships that underscore the importance of specific functional groups in enhancing antimicrobial efficacy .
Q & A
Q. What are the established synthetic routes for N-(2-methoxyphenyl)-2-{[7-(3-{[(4-methoxyphenyl)methyl]carbamoyl}propyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}butanamide?
The compound is synthesized via multi-step reactions involving:
- Step 1 : Condensation of sulfanilamide derivatives with oxalyl chloride or analogous reagents in dioxane to form intermediate quinazolinone scaffolds .
- Step 2 : Introduction of the 3-{[(4-methoxyphenyl)methyl]carbamoyl}propyl side chain via nucleophilic substitution or coupling reactions under anhydrous conditions .
- Step 3 : Thiol-ether linkage formation between the quinazolinone core and the butanamide moiety using thiourea derivatives or sulfur-transfer agents . Purification typically involves column chromatography and recrystallization. Yield optimization requires precise stoichiometric ratios and inert atmospheres .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Essential for confirming regiochemistry of methoxy groups, quinazolinone aromaticity, and thioether bond integrity. Key signals include δ ~3.8 ppm (methoxy protons) and δ ~170 ppm (carbonyl carbons) .
- FTIR : Validates amide (ν ~1670–1690 cm⁻¹) and sulfanyl (ν ~2550 cm⁻¹) functional groups .
- Mass Spectrometry (EI/ESI) : Confirms molecular weight and fragmentation patterns, with molecular ion peaks aligning with theoretical m/z values .
Q. What preliminary biological activities have been reported for this compound?
Structural analogs demonstrate:
- Antimicrobial Activity : Inhibition of Gram-positive pathogens (e.g., S. aureus) via disruption of cell wall synthesis, with MIC values ranging 8–32 µg/mL .
- Anticonvulsant Potential : Modulation of GABA receptors in rodent models, reducing seizure duration by 40–60% at 50 mg/kg doses .
- Anti-inflammatory Effects : Downregulation of COX-2 and TNF-α in vitro, though IC50 values remain unvalidated in vivo .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s mechanism of action?
- Molecular Docking (Glide XP) : Predicts binding affinity to targets like GABA_A receptors or bacterial enzymes. Hydrophobic enclosure scoring identifies key interactions (e.g., quinazolinone core with receptor pockets) .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories, highlighting critical hydrogen bonds and desolvation penalties .
- QSAR Models : Relate substituent effects (e.g., methoxy position) to bioactivity using Hammett constants and CoMFA descriptors .
Q. How should researchers address contradictions in reported bioactivity data?
Discrepancies (e.g., varying MIC values) may arise from:
- Assay Variability : Standardize protocols (e.g., CLSI guidelines) and control strains .
- Solubility Issues : Use co-solvents (DMSO/PEG-400) or nanoformulations to enhance bioavailability .
- Structural Degradation : Validate compound stability under assay conditions via HPLC-MS .
Q. What advanced strategies optimize the compound’s synthetic yield and purity?
- Flow Chemistry : Continuous synthesis reduces side reactions (e.g., oxidation of thioether bonds) and improves scalability .
- AI-Driven Optimization : Machine learning models (e.g., Bayesian optimization) predict ideal reaction parameters (temperature, catalyst loading) to maximize yield (>75%) .
- Crystallographic Analysis : Single-crystal X-ray diffraction resolves stereochemical ambiguities in the quinazolinone core .
Q. How does the compound’s stability vary under different storage conditions?
- Thermal Stability : Degrades >5% after 30 days at 40°C (via TGA/DSC), necessitating storage at −20°C .
- Photostability : UV-Vis studies show <2% decomposition under amber glass vs. 15% in clear vials after 14 days .
- Hydrolytic Sensitivity : Susceptible to esterase-mediated hydrolysis in plasma (t1/2 ~3 hours), requiring prodrug strategies for in vivo use .
Q. What structure-activity relationship (SAR) insights guide derivatization?
Key modifications include:
- Methoxy Groups : Para-substitution enhances antimicrobial activity; ortho-substitution improves CNS penetration .
- Thioether Linkers : Replacing sulfur with selenium increases redox stability but reduces GABA affinity .
- Butanamide Chain : Branching at C2 improves solubility but may sterically hinder target binding .
Q. How can synergistic effects with other therapeutics be evaluated?
- Checkerboard Assays : Determine fractional inhibitory concentrations (FIC) with β-lactams or fluoroquinolones .
- Transcriptomic Profiling : RNA-seq identifies upregulated pathways (e.g., efflux pumps) during co-treatment .
- In Vivo Models : Murine infection studies assess combination efficacy (e.g., survival rates, bacterial load) .
Q. What analytical methods validate the compound’s purity for preclinical studies?
- HPLC-DAD/MS : Dual detection ensures >98% purity; C18 columns with acetonitrile/water gradients resolve impurities .
- Elemental Analysis : Carbon/hydrogen/nitrogen ratios must align with theoretical values (±0.3%) .
- Chiral HPLC : Confirms enantiomeric excess (>99%) for stereospecific derivatives .
Methodological Considerations
Q. What in vitro/in vivo models are appropriate for toxicity profiling?
Q. How can researchers mitigate synthetic challenges with the quinazolinone core?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
